molecular formula C14H12O2 B1329813 7-Norbornadienyl benzoate CAS No. 4796-68-3

7-Norbornadienyl benzoate

Cat. No.: B1329813
CAS No.: 4796-68-3
M. Wt: 212.24 g/mol
InChI Key: NTELHPJRBBSUIJ-UHFFFAOYSA-N
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Description

7-Norbornadienyl benzoate is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. It is a bicyclic compound consisting of a norbornadiene ring fused with a benzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-norbornadienyl benzoate typically involves the reaction of norbornadiene with benzoyl chloride in the presence of a catalyst. One common method involves the use of cuprous bromide as a catalyst in a benzene solvent. The reaction mixture is heated to reflux, and the benzoyl chloride is added dropwise. The reaction proceeds with the formation of this compound, which is then purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Norbornadienyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into norbornadiene derivatives with different functional groups.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted norbornadiene derivatives. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

7-Norbornadienyl benzoate has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 7-norbornadienyl benzoate involves its interaction with molecular targets through its reactive functional groups. The benzoate group can participate in esterification reactions, while the norbornadiene ring can undergo cycloaddition reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Norbornyl benzoate
  • 7-Norbornenyl benzoate
  • 7-Norbornadienyl acetate

Uniqueness

7-Norbornadienyl benzoate is unique due to its high reactivity and stability compared to its analogs. The presence of the benzoate group enhances its solubility and reactivity, making it a versatile compound for various applications. Its unique structure also allows for selective reactions, which are advantageous in synthetic chemistry .

Properties

IUPAC Name

7-bicyclo[2.2.1]hepta-2,5-dienyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(12-4-2-1-3-5-12)16-13-10-6-7-11(13)9-8-10/h1-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTELHPJRBBSUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197368
Record name 7-Norbornadienyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4796-68-3
Record name 7-Norbornadienyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004796683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4796-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122985
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Norbornadienyl benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID00197368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-NORBORNADIEN-7-YL BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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